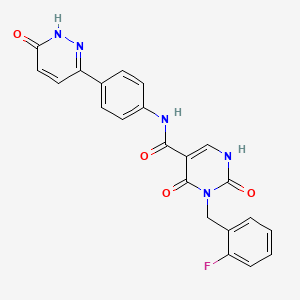

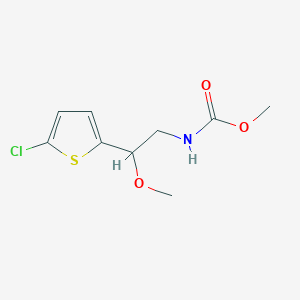

![molecular formula C8H15Br2NO B2373137 3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide CAS No. 2470437-96-6](/img/structure/B2373137.png)

3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “3-(2-Bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide” is a complex organic molecule. It’s related to the 3-bromobicyclo[3.2.1]octane structure . This molecule contains a total of 23 bonds, including 10 non-H bonds, 1 five-membered ring, 1 six-membered ring, and 1 seven-membered ring .

Synthesis Analysis

The synthesis of this compound could involve an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene . Another method could be the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of this compound is related to the 8-azabicyclo[3.2.1]octane scaffold, which is the central core of the family of tropane alkaloids . This structure is present in many natural products with very important biological activities .Chemical Reactions Analysis

The key chemical reaction in the synthesis of this compound involves aza-Michael addition between diamine and the in situ generated sulfonium salt . Another reaction could be the gold (I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal derived 1,6-enyne bearing propargylic carboxylates .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be similar to those of other compounds with a similar structure. These properties include density, color, hardness, melting and boiling points, and electrical conductivity .Scientific Research Applications

- Researchers have explored its potential as a building block for synthesizing bioactive molecules, especially those targeting specific receptors or enzymes .

- Scientists have focused on stereoselective methods to construct this core structure, aiming to access tropane alkaloids efficiently .

Drug Discovery and Medicinal Chemistry

Tropane Alkaloid Synthesis

Tricyclic Carbon Skeletons

Mechanism of Action

Future Directions

properties

IUPAC Name |

3-(2-bromoethyl)-8-oxa-3-azabicyclo[3.2.1]octane;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14BrNO.BrH/c9-3-4-10-5-7-1-2-8(6-10)11-7;/h7-8H,1-6H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPKZVWYPBZVRZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CN(CC1O2)CCBr.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15Br2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(6,6-Difluorobicyclo[3.1.0]hexan-3-yl)methanamine hydrochloride](/img/structure/B2373056.png)

![trans-Octahydro-2H-pyrano[3,2-c]pyridine](/img/structure/B2373063.png)

![9-(2-methoxy-5-methylphenyl)-1-methyl-3-(2-methylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2373068.png)

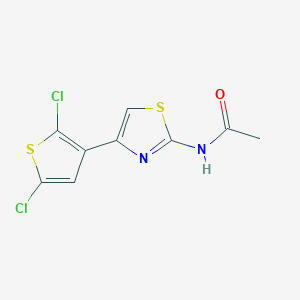

![N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2373072.png)

![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B2373074.png)

![Chromen-2-one, 3-[4-(3,5-dimethylphenyl)piperazine-1-carbonyl]-8-methoxy-](/img/structure/B2373075.png)